molecular formula C7H3BrFIO B15201179 4-Bromo-3-fluoro-2-iodobenzaldehyde

4-Bromo-3-fluoro-2-iodobenzaldehyde

Cat. No.: B15201179
M. Wt: 328.90 g/mol
InChI Key: ILBZFXWPHIYERZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrFIO. It is a compound of interest in organic synthesis due to its unique combination of bromine, fluorine, and iodine substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a suitable benzaldehyde derivative, followed by selective bromination, fluorination, and iodination steps. Each halogenation step requires specific reagents and conditions to ensure the correct substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the halogen atoms can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products:

    Oxidation: 4-Bromo-3-fluoro-2-iodobenzoic acid.

    Reduction: 4-Bromo-3-fluoro-2-iodobenzyl alcohol.

    Substitution: 4-Azido-3-fluoro-2-iodobenzaldehyde.

Scientific Research Applications

4-Bromo-3-fluoro-2-iodobenzaldehyde is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of molecular probes and imaging agents.

    Medicine: Intermediate in the synthesis of potential therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophilic aromatic compound, participating in various substitution and addition reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-3-iodobenzaldehyde
  • 4-Bromo-3-fluoro-2-chlorobenzaldehyde
  • 4-Bromo-3-fluoro-2-methylbenzaldehyde

Comparison: 4-Bromo-3-fluoro-2-iodobenzaldehyde is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities and is particularly useful in the synthesis of complex molecules.

Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

4-bromo-3-fluoro-2-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H

InChI Key

ILBZFXWPHIYERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)I)F)Br

Origin of Product

United States

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